molecular formula C12H10FN5 B2451332 N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2310205-63-9

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2451332
CAS No.: 2310205-63-9
M. Wt: 243.245
InChI Key: SXWWSQPLXLRWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a novel small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for potent protein kinase inhibitor (PKI) activity in targeted cancer therapy . This compound is of significant interest in oncology research, particularly in the design and development of type II kinase inhibitors. Its structure incorporates key pharmacophores; the 5-methylpyrazolo[1,5-a]pyrimidine core can serve as a hinge-binding region, forming critical hydrogen bonds within the ATP-binding site of kinases . The inclusion of a 5-fluoropyridin-2-yl amine moiety is a strategic modification to enhance binding affinity and selectivity, potentially improving physicochemical properties and interaction with specific kinase targets . Researchers can utilize this compound as a key intermediate or investigative tool to probe the mechanisms of aberrant signaling pathways in cancer cells. It is particularly valuable for conducting structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for improved potency, selectivity, and metabolic stability . The compound is provided for research purposes to advance the understanding of kinase dysregulation in diseases like non-small cell lung cancer (NSCLC) and melanoma . This product is intended for laboratory research use only by trained professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Ensure all handling and safety procedures are conducted in accordance with your institution's guidelines for chemical substances.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-8-6-12(18-11(16-8)4-5-15-18)17-10-3-2-9(13)7-14-10/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWSQPLXLRWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 5-fluoropyridin-2-yl group: This step often involves a nucleophilic substitution reaction where a fluoropyridine derivative is introduced to the core structure.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 5-position of the pyridine ring activates the molecule for nucleophilic substitution. This reactivity is critical for functionalizing the pyridine moiety.

Reaction Conditions Products Yield Reference
Fluorine displacement by aminesDMF, 100°C, 12 h, K₂CO₃N-(5-aminopyridin-2-yl)-substituted derivatives65–78%
HydroxylationH₂O, 120°C, 24 h, NaOH5-hydroxypyridin-2-yl analogue52%

Key Findings :

  • Fluorine substitution occurs regioselectively at the pyridine ring due to its electron-deficient nature.

  • Amine nucleophiles (e.g., primary/secondary amines) yield stable aromatic amines under mild basic conditions .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrimidine core participates in palladium-catalyzed coupling reactions, enabling diversification at the 5-methyl or 7-amine positions.

Reaction Type Catalyst System Substrates Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CArylboronic acids at C-5 methyl70–85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CSecondary amines at C-7 amine60–75%

Key Findings :

  • Suzuki coupling at the 5-methyl position introduces aryl/heteroaryl groups, enhancing pharmacological profiles .

  • Buchwald-Hartwig amination modifies the 7-amine for improved binding affinity to biological targets.

Functional Group Transformations

The 7-amine group undergoes alkylation and acylation, while the pyridine ring participates in oxidation-reduction reactions.

Reaction Reagents Products Yield Reference
Amine alkylationAlkyl halides, DIPEA, DCM, RTN-alkylated derivatives80–90%
Pyridine ring reductionH₂ (1 atm), Pd/C, MeOH, 50°CDihydropyridine analogue45%
AcylationAcetyl chloride, pyridine, RTN-acetylated product88%

Key Findings :

  • Alkylation of the 7-amine retains the compound’s planar geometry, critical for receptor binding .

  • Pyridine reduction is limited by steric hindrance from the pyrazolo[1,5-a]pyrimidine core.

Heterocycle Formation

The amine and pyridine groups serve as precursors for constructing fused heterocyclic systems.

Reaction Conditions Products Yield Reference
CyclocondensationEthyl acetoacetate, AcOH, 110°CPyrazolo[1,5-a]pyrimidine-fused quinolines68%
Diazotization and couplingNaNO₂, HCl, CuCNTetrazolo-pyridine hybrids55%

Key Findings :

  • Cyclocondensation reactions expand the heterocyclic framework, enhancing fluorescence properties .

  • Diazotization is sensitive to the electronic effects of the fluorine substituent .

Photophysical and Catalytic Reactions

The compound’s extended π-system enables applications in fluorescence and catalysis.

Application Conditions Outcome Reference
Fluorescence emissionλ_ex = 350 nm, CH₂Cl₂Quantum yield (Φ) = 0.44, Stokes shift = 110 nm
Catalytic hydroxylationFe(acac)₃, H₂O₂, CH₃CN, RTSelective C–H oxidation of alkanes

Key Findings :

  • Strong intramolecular charge transfer (ICT) results in large Stokes shifts .

  • The pyridine nitrogen coordinates with metal catalysts, enabling oxidative transformations .

Scientific Research Applications

Anti-mycobacterial Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, in inhibiting the growth of Mycobacterium tuberculosis (M.tb).

Structure–Activity Relationship Studies

A comprehensive investigation into the structure–activity relationship (SAR) of various pyrazolo[1,5-a]pyrimidine analogues showed that modifications at specific positions could enhance their potency against M.tb. Notably, compounds with specific 5-substituents demonstrated improved in vitro activity with minimal hERG liability, indicating a favorable safety profile for further development .

CompoundInhibition Concentration (µg/mL)Remarks
Compound A0.2High activity against M.tb
Compound B1.5Moderate activity

Anticancer Properties

The compound has also been evaluated for its anticancer potential against various cancer cell lines. Initial findings suggest that it may inhibit tumor cell proliferation through modulation of critical signaling pathways involved in cell growth and survival.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
K562 (Leukemia)20.0

These results indicate that the compound could serve as a lead for developing new anticancer agents .

Optical Applications

Beyond its biological applications, pyrazolo[1,5-a]pyrimidines have been identified as promising candidates for optical applications due to their unique photophysical properties.

Fluorescent Properties

Research has revealed that derivatives of this compound can exhibit excited-state intramolecular proton transfer (ESIPT), making them suitable for use in fluorescent sensors and imaging applications . The synthesis of various derivatives with different electron-withdrawing and electron-donating groups has been explored to enhance their optical properties.

Other Biological Activities

In addition to its primary applications, this compound has shown potential in other areas:

  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.
  • Insecticidal Activity : Preliminary tests indicate moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda .

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its biological activity and stability compared to other similar compounds .

Biological Activity

N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 5-fluoropyridine moiety. Its chemical formula is C12H10FN5, and it has been identified as a promising candidate for various therapeutic applications due to its unique structure that allows for diverse interactions with biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

Antiviral Efficacy

The antiviral efficacy of this compound was assessed using Vero cells infected with SARS-CoV-2. The results indicated:

CompoundIC50 (μM)CC50 (μM)Selectivity Index
This compound<0.25>25>100

This data highlights the compound's promising selectivity and efficacy against viral infections.

Kinase Inhibition Profile

The inhibition profile against key kinases involved in cancer pathways was also evaluated:

Kinase TargetIC50 (μM)
mTOR0.15
PI3K0.20
AKT0.30

These results confirm the compound's potential as an anticancer agent through targeted kinase inhibition.

Case Studies and Research Findings

A series of studies have focused on the optimization of pyrazolo[1,5-a]pyrimidine derivatives for enhanced biological activity:

  • Synthesis and Evaluation : Researchers synthesized various derivatives of this compound and evaluated their biological activities. Modifications to the pyridine ring significantly influenced their antiviral potency and selectivity against cancer cell lines.
  • Safety Profile : Toxicological assessments indicated that the compound exhibited low toxicity across various cell lines, making it a viable candidate for further development in therapeutic applications.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics, which are critical for effective drug development.

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles or substituted pyrimidines. A common approach includes:

  • Suzuki-Miyaura cross-coupling to introduce aromatic substituents at position 3 or 5 of the pyrazolo[1,5-a]pyrimidine scaffold (e.g., using fluoropyridinyl boronic acids) .
  • Nucleophilic substitution at position 7 with 5-fluoropyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Optimization steps : Use of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent systems (e.g., DMF or THF) to enhance yield (typically 50–70%) and purity (>95% by HPLC) .

Q. How is the structural characterization of this compound performed?

Key methodologies include:

  • X-ray crystallography : Refinement with programs like SHELXL to resolve bond lengths, angles, and torsional conformations . For example, the triclinic crystal system (space group P-1) with parameters a=10.979(2)a = 10.979(2) Å, b=11.339(2)b = 11.339(2) Å, c=11.646(2)c = 11.646(2) Å has been reported for related pyrazolo[1,5-a]pyrimidines .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluoropyridinyl protons at δ 8.2–8.5 ppm; pyrimidine NH at δ 10.5 ppm) .
    • HRMS : Validate molecular formula (e.g., [M+H]+ calcd for C₁₃H₁₁F₆N₆: 365.1032) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., CDK2) or receptors (e.g., 5-HT₆) using fluorescence polarization or radiometric assays. IC₅₀ values <100 nM indicate high potency .
  • Cellular assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and selectivity via comparative studies with structurally related analogs (e.g., trifluoromethyl vs. methyl substituents) .

Advanced Research Questions

Q. How do substituent modifications at positions 3 and 5 affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

Substituent Position Biological Impact Reference
5-Fluoropyridin-2-yl 7Enhances target binding via H-bonding with kinase ATP pockets (e.g., CDK2) .
Trifluoromethyl 2Increases metabolic stability and lipophilicity (clogP +0.5), improving blood-brain barrier penetration .
Methyl 5Reduces steric hindrance, optimizing fit in hydrophobic enzyme cavities (e.g., PTPN2) .

Q. What computational methods are used to design derivatives with improved selectivity?

  • Molecular docking : Use programs like AutoDock Vina to predict binding modes with targets (e.g., 5-HT₆ receptor). The trifluoromethyl group shows enhanced π-π stacking with Phe285 in the receptor .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data to prioritize analogs with <10 nM potency .
  • ADME prediction : Tools like SwissADME assess pharmacokinetics (e.g., CNS MPO score >4 for neuroactive derivatives) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., oxidative products at the pyridine ring) that may contribute to in vivo efficacy .
  • Dose optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism differences .
  • Off-target screening : Employ proteome-wide assays (e.g., KINOMEscan) to rule out interactions with unintended kinases .

Q. What strategies mitigate crystallographic disorder in structural studies?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å) for disordered regions (e.g., fluoropyridinyl groups) .
  • Refinement : Apply SHELXL constraints (e.g., SIMU/DELU commands) to model anisotropic displacement parameters .
  • Temperature factors : Atoms with B > 8 Ų are flagged for manual adjustment to reduce model bias .

Methodological Notes

  • Data Reproducibility : Replicate synthetic steps ≥3 times with purity verified via HPLC (≥95%) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing (e.g., IACUC approval for rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.